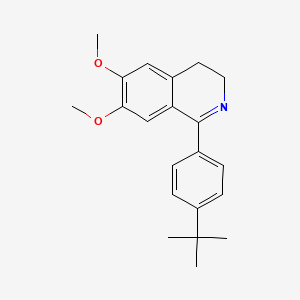
1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline” is a complex organic molecule. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing cyclic compound (heterocycle) often found in various pharmaceuticals and natural products . The molecule also has a tert-butylphenyl group, which is a type of aromatic ring with a tert-butyl substituent, known for its bulkiness and resistance to oxidation .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a dihydroisoquinoline ring attached to a tert-butylphenyl group. The positions of the methoxy groups and the overall 3-dimensional structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Phenolic compounds like this one generally behave as weak organic acids . They can undergo reactions such as sulfonation, nitration, and reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with similar structures have moderate to low water solubility, and their physical state, color, and other properties can vary widely .Scientific Research Applications
Synthesis and Chemical Properties
The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids is described. The reactions proceed chemoselectively in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
The chemoselective tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols without a base using 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been demonstrated, offering high yield under mild conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Potential Applications and Properties
The synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines via the Pictet–Spengler reaction is discussed, revealing their high yield and potential for various applications. The synthesized compounds exhibited high local anesthetic activity, suggesting their value in medical research (Azamatov et al., 2023).
Investigations into the luminescence and structural properties of isoquinoline derivatives have led to insights into their potential for creating novel materials with unique optical properties. This includes studies on mixed chloro-isocyanide cyclometalated platinum(II) complexes, highlighting the influence of pi...pi and Pt...Pt interactions on their luminescence behavior (Díez et al., 2010).
The concise and efficient synthesis of 1,3-disubstituted 1,2-dihydroisoquinolines via tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines demonstrates the versatility of carbophilic Lewis acids in facilitating these reactions. This method highlights the potential of these compounds in the synthesis of complex molecular structures (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Safety and Hazards
properties
IUPAC Name |
1-(4-tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)16-8-6-14(7-9-16)20-17-13-19(24-5)18(23-4)12-15(17)10-11-22-20/h6-9,12-13H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFGHWCZTLIFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

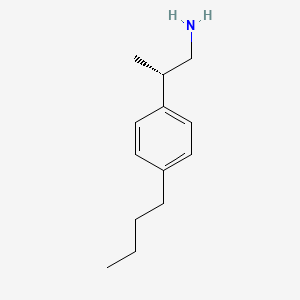
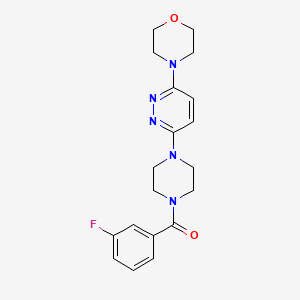



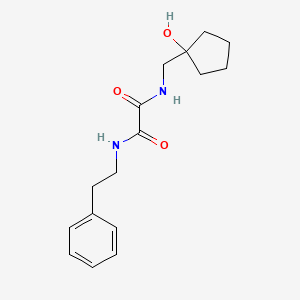

![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2750243.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750244.png)
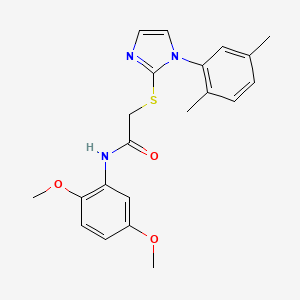
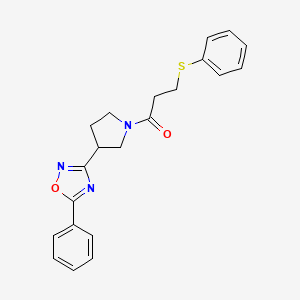
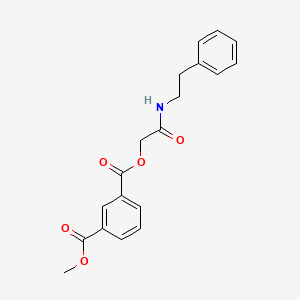
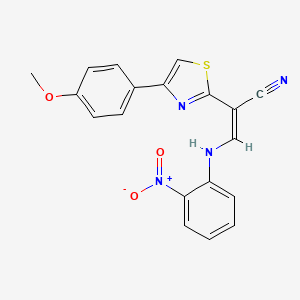
![N-(2,3-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2750252.png)